Formiato de amonio

Descripción general

Descripción

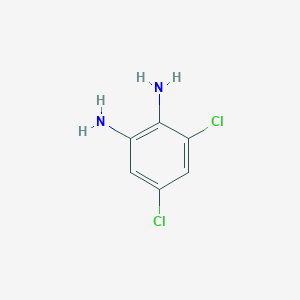

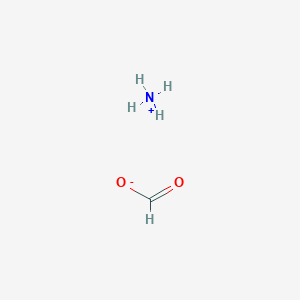

El formiato de amonio es un compuesto químico con la fórmula NH₄HCO₂. Es la sal de amonio del ácido fórmico y se presenta como un sólido cristalino incoloro, higroscópico. Este compuesto es conocido por su versatilidad en diversas reacciones químicas y aplicaciones, lo que lo convierte en un reactivo valioso tanto en entornos de laboratorio como industriales .

Aplicaciones Científicas De Investigación

Química

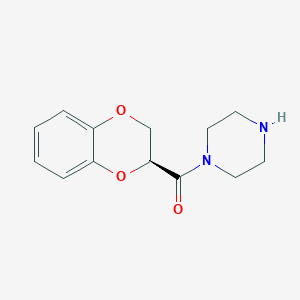

El formiato de amonio se utiliza ampliamente en síntesis orgánica como agente reductor y fuente de ácido fórmico. También se emplea en la reacción de Leuckart para la aminación reductora de aldehídos y cetonas .

Biología

En la investigación biológica, el this compound se utiliza como tampón en cromatografía líquida de alta resolución (HPLC) y espectrometría de masas (MS) debido a su volatilidad y compatibilidad con estas técnicas .

Medicina

El this compound tiene aplicaciones en la industria farmacéutica, particularmente en la síntesis de diversos fármacos e ingredientes farmacéuticos activos (API). Su función como agente reductor es crucial en la producción de ciertos medicamentos .

Industria

En aplicaciones industriales, el this compound se utiliza en la producción de formamida, que es un precursor de muchos productos químicos y materiales. También se utiliza en la industria del galvanoplastia y como agente anticongelante .

Mecanismo De Acción

El formiato de amonio ejerce sus efectos principalmente a través de su capacidad para liberar ácido fórmico y amoníaco. En reacciones de reducción, genera gas hidrógeno en presencia de un catalizador de paladio, que luego reduce varios grupos funcionales. Los objetivos moleculares y las vías involucradas dependen de la reacción y la aplicación específicas .

Análisis Bioquímico

Biochemical Properties

Ammonium formate interacts with various enzymes and proteins. For instance, it is involved in the metabolism by Yarrowia lipolytica and Pichia guilliermondii, two types of yeast . These organisms use ammonium ions from ammonium formate as a substrate, indicating a significant interaction between the compound and the metabolic enzymes of these yeasts .

Cellular Effects

Ammonium formate influences cellular function by serving as a source of energy. It is used by Yarrowia lipolytica and Pichia guilliermondii in their metabolic processes . The compound does not inhibit the growth of these yeasts, suggesting that it has a positive effect on their cellular metabolism .

Molecular Mechanism

When heated, ammonium formate eliminates water, forming formamide. Upon further heating, it forms hydrogen cyanide (HCN) and water . This shows that ammonium formate can undergo significant transformations at the molecular level, potentially influencing its interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium formate can change over time. For instance, in a study involving Yarrowia lipolytica and Pichia guilliermondii, the specific rates of ammonium biodegradation decreased as the concentration of ammonium formate increased .

Metabolic Pathways

Ammonium formate is involved in several metabolic pathways. In the metabolism of Yarrowia lipolytica and Pichia guilliermondii, it serves as a source of ammonium ions . This suggests that the compound interacts with enzymes involved in the metabolism of these organisms .

Transport and Distribution

Current studies have primarily focused on its role in metabolic processes and its effects on cellular function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

-

Síntesis directa: : El formiato de amonio se puede sintetizar haciendo reaccionar ácido fórmico con gas amoníaco:

HCOOH+NH3→NH4HCO2

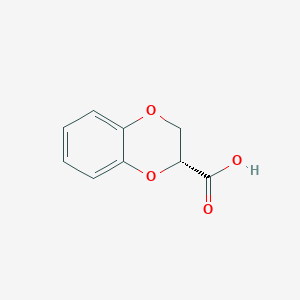

Esta reacción se realiza típicamente a temperatura ambiente y no requiere condiciones especiales {_svg_2}.

-

Hidrólisis de la formamida: : Otro método implica la hidrólisis de la formamida:

HCONH2+H2O→NH4HCO2

Esta reacción se realiza generalmente en condiciones ácidas o básicas para facilitar la hidrólisis {_svg_3}.

Métodos de producción industrial

En entornos industriales, el this compound se produce a menudo mediante el método de síntesis directa debido a su simplicidad y rentabilidad. La reacción se lleva a cabo en grandes reactores donde el ácido fórmico y el gas amoníaco se alimentan continuamente, y el producto se cristaliza a partir de la mezcla de reacción .

Análisis De Reacciones Químicas

Tipos de reacciones

-

Reducción: : El formiato de amonio se utiliza ampliamente como agente reductor. Por ejemplo, puede reducir alquenos a alcanos en presencia de un catalizador de paladio sobre carbono (Pd/C):

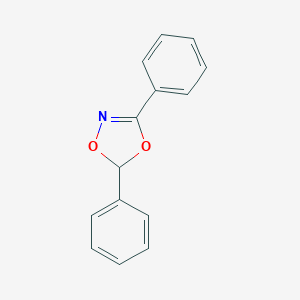

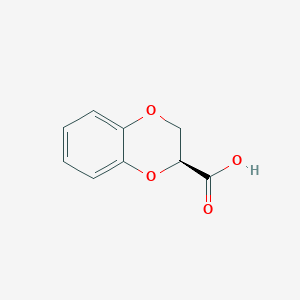

RCH=CHR’+NH4HCO2Pd/C{_svg_5}RCH2CH2R’+CO2+NH3

Esta reacción se lleva a cabo en condiciones suaves y es altamente selectiva .

-

Descomposición: : Cuando se calienta, el this compound se descompone en formamida y agua:

NH4HCO2→HCONH2+H2O

Esta descomposición se produce a temperaturas alrededor de 180°C {_svg_7}.

-

Hidrogenólisis: : En presencia de un catalizador de paladio, el this compound puede generar gas hidrógeno, que luego se puede utilizar para reducir varios grupos funcionales:

NH4HCO2Pd/C{_svg_8}H2+CO2+NH3

Esta reacción es útil para la reducción de compuestos nitro a aminas .

Reactivos y condiciones comunes

Catalizadores: El paladio sobre carbono (Pd/C) se utiliza comúnmente en reacciones de reducción que involucran this compound.

Temperatura: Las reacciones suelen ocurrir a temperaturas suaves, excepto la descomposición que requiere calentamiento a alrededor de 180°C.

Solventes: Las reacciones se pueden llevar a cabo en varios solventes, incluidos agua, alcoholes y éteres.

Productos principales

Alcanos: De la reducción de alquenos.

Aminas: De la reducción de compuestos nitro.

Formamida: De la descomposición térmica del this compound.

Comparación Con Compuestos Similares

Compuestos similares

Formiato de sodio (NaHCO₂): Similar al formiato de amonio, el formiato de sodio se utiliza como agente reductor y en la producción de ácido fórmico.

Formiato de potasio (KHCO₂): Utilizado en aplicaciones similares al this compound, pero tiene diferentes propiedades de solubilidad y estabilidad.

Ácido fórmico (HCOOH): El compuesto padre del this compound, utilizado directamente en muchas de las mismas aplicaciones, pero con diferentes características de manipulación y reactividad.

Singularidad

El this compound es único debido a su volatilidad, lo que lo hace particularmente útil en técnicas analíticas como HPLC y MS. Su capacidad para descomponerse en formamida y agua también proporciona una ruta conveniente para la producción de formamida .

Propiedades

IUPAC Name |

azanium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTDIZULWFCMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO2, HCOONH4 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ammonium formate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_formate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Ammonium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029624 | |

| Record name | Formic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium formate is a white solid with a weak odor of ammonia. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Deliquescent solid; [Hawley] White in color, weak odor of ammonia; [CAMEO] Soluble in water; [MSDSonline] | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °C DECOMP | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

IN WATER: 102 G/100 CC @ 0 °C, 531 G/100 CC @ 80 °C; SOL IN ETHER, AMMONIA | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.280 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE MONOCLINIC CRYSTALS | |

CAS No. |

540-69-2, 70179-79-2 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium tetraformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70179-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3801F9644E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241 °F (USCG, 1999), 116 °C | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ammonium formate has the molecular formula NH₄HCO₂ and a molecular weight of 53.058 g/mol.

A: Ammonium formate can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). []

A: Ammonium formate is stable under standard conditions but decomposes upon heating. [] Its stability in solution can be affected by factors like pH and the presence of other chemicals.

A: Ammonium formate serves as a convenient hydrogen donor in CTH reactions. [] It offers advantages like low cost, ease of handling, and mild reaction conditions compared to other hydrogen sources.

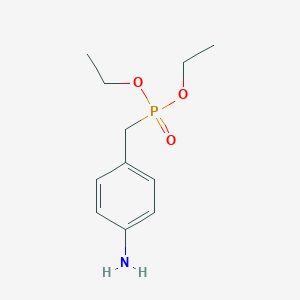

A: Ammonium formate, often in conjunction with a palladium catalyst (Pd/C), effectively reduces various functional groups. This includes the reduction of aromatic nitro groups to amines, dehalogenation of aromatic chlorocarbons, deprotection of functional groups, and reduction of ketones and unsaturated ketones. [] For instance, it facilitates the synthesis of 4-(4-aminophenyl)-morpholine-3-one, a key intermediate in the production of the drug rivaroxaban. []

A: Ammonium formate is a key reactant in the browning reaction with fructose, leading to the formation of deoxyfructosazine and its 6-isomer. Interestingly, the product distribution is influenced by the sugar used; glucose predominantly yields the 6-isomer. []

A: Ammonium formate is frequently used as a mobile phase additive in high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC). [, , , , , ] Its acidic nature makes it suitable for analyzing polar compounds, while its volatility allows for easy removal during mass spectrometry detection.

ANone: Researchers utilize ammonium formate in various analytical techniques, such as:

- Determination of Anticoagulant Rodenticides: A sensitive analytical method utilizing LC-ESI-MS with an ammonium formate-containing mobile phase quantifies nine anticoagulant rodenticides in soil and water. []

- Quantification of Phenothiazine Residues: An LC-MS/MS method employing an acetonitrile/ammonium formate extraction solvent enables the quantification of phenothiazine residues in pork muscle. []

- Analysis of Drugs in Lung Transplant Patients: A method utilizing LC-MS/MS with an ammonium formate-based mobile phase simultaneously analyzes immunosuppressive, antifungal drugs, and a key metabolite in plasma from lung-transplanted patients. []

- Identification of Phospholipids: An UPLC/Q-TOF MS method using an ammonium formate-containing mobile phase allows for rapid identification of phospholipids in rat plasma. []

A: Depending on the specific application, alternatives to ammonium formate can include other hydrogen donors in CTH reactions, different buffer systems in analytical techniques, or other reducing agents in organic synthesis. []

A: Key resources include access to relevant databases, specialized journals, analytical instrumentation like HPLC and MS systems, and expertise in organic synthesis, analytical chemistry, and computational chemistry. []

A: Research on ammonium formate has evolved alongside advancements in areas like organic synthesis, analytical techniques, and material science. Key milestones include the development of efficient CTH methodologies using ammonium formate, its application as a buffer in HPLC and UPLC, and its utilization in the synthesis of valuable compounds. []

A: The diverse applications of ammonium formate necessitate collaborative efforts between chemists, biologists, material scientists, and environmental scientists to further explore its properties, optimize its use in various fields, and address potential challenges related to its production, application, and disposal. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)